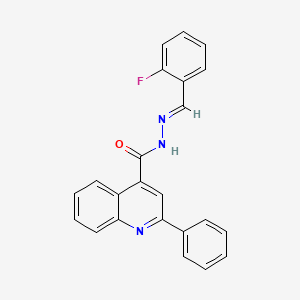
ERK1/2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK1/2 inhibitor 1 is a compound designed to inhibit the activity of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with various cancers, making ERK1/2 inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ERK1/2 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Commonly, the synthesis starts with the preparation of a core scaffold, followed by functionalization through various organic reactions such as nucleophilic substitution, amide coupling, and cyclization .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ERK1/2 inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ERK1/2 inhibitor 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated MAPK signaling, such as melanoma and colorectal cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new ERK1/2 inhibitors with improved efficacy and safety profiles
Mechanism of Action
ERK1/2 inhibitor 1 can be compared with other similar compounds, such as:
Ulixertinib: A selective ERK1/2 inhibitor with potent antitumor activity.
GDC-0994: An oral ERK1/2 inhibitor with good pharmacokinetic properties and acceptable safety profile.
Compound 27: A dual-mechanism ERK1/2 inhibitor that inhibits both catalytic activity and phosphorylation by MEK
Uniqueness: this compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their activating phosphorylation. This dual inhibition results in more effective suppression of the MAPK pathway and enhanced antitumor efficacy compared to inhibitors that target only one aspect of ERK1/2 activity .
Comparison with Similar Compounds
- Ulixertinib
- GDC-0994
- Compound 27
Properties
IUPAC Name |
(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJEECXVUMYMF-IQGLISFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2406970.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)




![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)


